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Compound of Interest

Compound Name:
4-(2-Chloro-5-

methoxybenzyl)morpholine

CAS No.: 927811-61-8

Cat. No.: B1530789 Get Quote

Executive Summary
4-(2-Chloro-5-methoxybenzyl)morpholine (CAS: 927811-61-8) is a specialized heterocyclic

building block utilized in medicinal chemistry. It belongs to the class of benzylmorpholines, a

structural motif frequently integrated into central nervous system (CNS) agents and kinase

inhibitors to modulate lipophilicity and metabolic stability. This guide details its physicochemical

properties, validated synthesis routes, and handling protocols for research applications.[1]

Chemical Identity & Physicochemical Properties[2]
[3][4][5][6][7]
This compound combines a lipophilic, electron-rich aromatic core (2-chloro-5-methoxybenzyl)

with a polar, solubilizing morpholine ring. This balance makes it an ideal "fragment" for

fragment-based drug discovery (FBDD).
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Property Detail

CAS Number 927811-61-8

IUPAC Name
4-[(2-Chloro-5-

methoxyphenyl)methyl]morpholine

Molecular Formula C₁₂H₁₆ClNO₂

Molecular Weight 241.71 g/mol

SMILES COc1cc(Cl)c(CN2CCOCC2)cc1

Physical State

Typically a viscous oil or low-melting solid (free

base); often supplied as a hydrochloride salt

(solid) for improved stability.[2]

Calculated Physicochemical Parameters
Note: Values are computational estimates based on structural analogues due to limited

experimental data in public registries.

Parameter Value (Est.)
Significance in Drug
Design

cLogP 2.1 – 2.5

Indicates moderate

lipophilicity; likely blood-brain

barrier (BBB) permeable.

pKa (Basic N) 7.8 – 8.2

Predominantly ionized

(cationic) at physiological pH

(7.4), improving solubility.

TPSA ~21.7 Å²

Low polar surface area

suggests excellent membrane

permeability.

H-Bond Acceptors 3 (N, O, O)
Key interaction points for

receptor binding pockets.
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Synthesis & Production Protocols
Two primary routes are established for the synthesis of benzylmorpholines: Nucleophilic

Substitution (Method A) and Reductive Amination (Method B). Method A is generally preferred

for scale-up due to reagent availability.

Method A: Nucleophilic Substitution (Standard Route)
This pathway involves the alkylation of morpholine with 2-chloro-5-methoxybenzyl bromide (or

chloride).

Reagents: Morpholine (1.2 eq), 2-Chloro-5-methoxybenzyl bromide (1.0 eq), Potassium

Carbonate (

, 2.0 eq).

Solvent: Acetonitrile (MeCN) or DMF.

Conditions: Reflux (80°C) for 4–6 hours.

Step-by-Step Protocol:

Dissolve 2-chloro-5-methoxybenzyl bromide in anhydrous MeCN.

Add anhydrous

followed by the dropwise addition of morpholine.

Heat to reflux under nitrogen atmosphere. Monitor by TLC (System: Hexane/EtOAc 7:3).

Upon completion, cool to room temperature and filter off inorganic salts.

Concentrate the filtrate under reduced pressure.

Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

. If necessary, purify via silica gel column chromatography.[1]

Method B: Reductive Amination (Alternative Route)
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Useful when the benzyl halide is unstable or unavailable, starting from the aldehyde.

Reagents: 2-Chloro-5-methoxybenzaldehyde, Morpholine, Sodium Triacetoxyborohydride (

).

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Synthesis Workflow Diagram
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Caption: Figure 1. Dual synthetic pathways for 4-(2-Chloro-5-methoxybenzyl)morpholine via

Alkylation (Method A) and Reductive Amination (Method B).

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be

observed.

Nuclear Magnetic Resonance (NMR)
Predicted shifts in

(δ ppm):

Aromatic Region:

~7.25 ppm (d): Proton at C3 (ortho to Cl).

~6.95 ppm (d): Proton at C6 (meta to Cl).
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~6.75 ppm (dd): Proton at C4.

Benzylic:

~3.55 ppm (s, 2H): Benzylic

linking the ring to morpholine.

Morpholine Ring:

~3.70 ppm (t, 4H):

protons (ether region).

~2.50 ppm (t, 4H):

protons (amine region).

Methoxy Group:

~3.80 ppm (s, 3H):

protons.

Mass Spectrometry (MS)
Ionization Mode: ESI (+)

Molecular Ion:

(Calculated).

Isotope Pattern: Distinct Chlorine pattern (

ratio ~3:1) visible at m/z 242 and 244.

Stability, Handling & Safety
Storage & Stability[4][6]
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Physical Form: The free base is prone to oxidation over time. It is recommended to convert it

to the Hydrochloride (HCl) salt for long-term storage.

Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Hygroscopicity: Morpholine derivatives can be hygroscopic; keep containers tightly sealed.

Safety Profile (GHS Classification)
Based on structural analogues (Benzyl chlorides/Morpholines):

Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

Applications in Drug Discovery[6][9][10][11][12][13]
[14][15]
The 4-(2-Chloro-5-methoxybenzyl)morpholine scaffold acts as a versatile intermediate in the

development of bioactive molecules.

Kinase Inhibition: The morpholine ring is a common "hinge-binding" mimic or solvent-

exposed solubilizing group in kinase inhibitors (e.g., Gefitinib analogues). The 2-chloro-5-

methoxy substitution provides specific electronic properties that can tune potency against

targets like EGFR or VEGFR.

GPCR Ligands: Benzylmorpholines are privileged structures for aminergic GPCRs

(Dopamine, Serotonin receptors). The specific substitution pattern (2-Cl, 5-OMe) can

enhance selectivity by exploiting hydrophobic pockets in the receptor.
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Metabolic Stability: The chlorine atom at the ortho-position blocks metabolic oxidation at a

typically vulnerable site, potentially increasing the half-life (

) of the parent drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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